Product packaging for 3-(Pyridin-4-yl)prop-2-enal(Cat. No.:CAS No. 32986-66-6)

3-(Pyridin-4-yl)prop-2-enal

Cat. No.: B3423956
CAS No.: 32986-66-6
M. Wt: 133.15 g/mol
InChI Key: PEIRJCZXFPMXTI-OWOJBTEDSA-N
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Description

3-(Pyridin-4-yl)prop-2-enal is a useful research compound. Its molecular formula is C8H7NO and its molecular weight is 133.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 133.052763847 g/mol and the complexity rating of the compound is 125. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO B3423956 3-(Pyridin-4-yl)prop-2-enal CAS No. 32986-66-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-pyridin-4-ylprop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c10-7-1-2-8-3-5-9-6-4-8/h1-7H/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEIRJCZXFPMXTI-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C=CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1/C=C/C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601305007
Record name (2E)-3-(4-Pyridinyl)-2-propenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601305007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32986-66-6
Record name (2E)-3-(4-Pyridinyl)-2-propenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32986-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(4-Pyridinyl)-2-propenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601305007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of α,β Unsaturated Aldehydes in Synthetic Organic Chemistry

α,β-Unsaturated aldehydes are a cornerstone of synthetic organic chemistry, prized for their dual reactivity. nih.govmdpi.com These compounds, characterized by a carbon-carbon double bond conjugated to an aldehyde group, possess two electrophilic sites: the carbonyl carbon and the β-carbon. pressbooks.pubwikipedia.org This electronic arrangement allows them to participate in a wide array of chemical transformations.

The reactivity of these compounds is a key determinant in their synthetic utility. pressbooks.pub They can undergo 1,2-addition reactions at the carbonyl group or 1,4-conjugate addition reactions at the β-carbon, depending on the nature of the nucleophile and the reaction conditions. pressbooks.pub This versatility makes them crucial intermediates in the construction of complex molecular architectures and has led to their widespread use in the synthesis of natural products and other practically important molecules. nih.govmdpi.com The development of catalytic methods for their synthesis, such as carbonylation reactions, has further expanded their accessibility and application in organic synthesis. rsc.org

Importance of Pyridine Containing Heterocycles As Molecular Scaffolds

Pyridine (B92270) and its derivatives are fundamental building blocks in medicinal chemistry and materials science. rsc.orgresearchgate.netnih.gov The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a common feature in a vast number of pharmaceuticals and agrochemicals. wikipedia.orgresearchgate.net Its presence can significantly influence a molecule's pharmacological properties, including its solubility, basicity, and ability to interact with biological targets. nih.gov

The nitrogen atom in the pyridine ring imparts a weakly basic character and the ability to form hydrogen bonds, which can enhance the aqueous solubility of drug candidates. mdpi.com Historically, pyridine was first isolated in 1846, and its structure was elucidated over two decades later. nih.gov Since then, its derivatives have been incorporated into a wide range of drugs with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. mdpi.comnih.gov The prevalence of the pyridine scaffold in FDA-approved drugs underscores its importance in modern drug discovery. rsc.orgnih.gov

Structural Context of 3 Pyridin 4 Yl Prop 2 Enal: Bridging Aldehyde Functionality and Pyridine Heterocycle

The structure of 3-(pyridin-4-yl)prop-2-enal (B3256174) uniquely combines the functionalities of an α,β-unsaturated aldehyde and a pyridine (B92270) ring. This amalgamation results in a molecule with a rich and varied chemical reactivity. The electron-withdrawing nature of the pyridine ring, particularly with the nitrogen at the 4-position, influences the electronic properties of the conjugated system, affecting the reactivity of both the aldehyde and the double bond.

The aldehyde group can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic additions. smolecule.com Simultaneously, the conjugated double bond is susceptible to Michael additions and other conjugate addition reactions. pressbooks.pub The pyridine nitrogen itself can act as a nucleophile or a base and can be alkylated. wikipedia.org This confluence of reactive sites makes this compound a versatile precursor for the synthesis of a wide range of more complex heterocyclic compounds.

Advanced Spectroscopic and Structural Elucidation of 3 Pyridin 4 Yl Prop 2 Enal and Its Derivatives

X-ray Crystallography for Solid-State Molecular Architecture

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The supramolecular architecture of 3-(pyridin-4-yl)prop-2-enal (B3256174) and its derivatives is significantly influenced by a network of intermolecular interactions, primarily hydrogen bonding and π-π stacking. While detailed crystallographic analysis of this compound itself is not extensively documented in the reviewed literature, a comprehensive understanding of its intermolecular behavior can be inferred from the well-characterized structure of its close derivative, (E)-3-(pyridin-4-yl)acrylic acid. The structural similarities between these compounds suggest that the fundamental modes of interaction are largely conserved.

π-π stacking is another pivotal non-covalent interaction that governs the crystal packing of these compounds. In (E)-3-(pyridin-4-yl)acrylic acid, slipped π–π stacking interactions are observed between the pyridine (B92270) rings of adjacent molecules, with a documented distance of 3.8246 (10) Å. nih.gov Furthermore, π–π stacking is also noted between the acrylic double bonds, with a shorter distance of 3.4322 (10) Å. nih.gov An interesting feature is the interaction between the nitrogen atom of the pyridine ring and the double bond of the acrylic group, which occurs at a distance of 3.4044 (13) Å. nih.gov These stacking interactions are fundamental to the formation of the three-dimensional supramolecular structure. researchgate.netnih.gov The delocalized π-electron system of the pyridine ring and the conjugated propenal side chain in this compound would similarly facilitate such π-π stacking arrangements, contributing significantly to the stability of its crystalline form.

The interplay of these intermolecular forces, namely hydrogen bonding and π-π stacking, dictates the molecular conformation and packing in the solid state, which in turn influences the macroscopic properties of these materials.

Table 1: Intermolecular Interaction Data for (E)-3-(Pyridin-4-yl)acrylic Acid

Interaction TypeDonor/Group 1Acceptor/Group 2Distance (Å)Reference
Hydrogen BondingO—HN (pyridine)- researchgate.netnih.gov
Hydrogen BondingC—HO (carbonyl)- researchgate.netnih.gov
π–π StackingPyridine RingPyridine Ring3.8246 (10) nih.gov
π–π StackingAcrylic C=CAcrylic C=C3.4322 (10) nih.gov
N⋯π InteractionN (pyridine)Acrylic C=C3.4044 (13) nih.gov

Despite a comprehensive search for computational and theoretical studies on "this compound," there is a notable absence of dedicated, publicly available research that directly addresses the specific quantum chemical calculations, molecular dynamics simulations, and reaction mechanism predictions outlined in the requested article structure.

The scientific literature contains computational studies on related but distinct molecules, such as other chalcone derivatives, azachalcones with different substitution patterns, and polymers containing pyridine. However, in adherence to the strict instruction to focus solely on "this compound," this information cannot be used to construct the requested article.

Therefore, it is not possible to provide a detailed, data-rich article on the computational and theoretical studies of "this compound" at this time, as the specific research findings for geometry optimization, electronic structure analysis, reactivity descriptors, spectroscopic parameter prediction, dynamic behavior, and reaction mechanisms for this exact compound are not available in the searched scientific databases.

Computational and Theoretical Studies on 3 Pyridin 4 Yl Prop 2 Enal

Solvent Effects on Molecular Geometries and Reactivity

Computational and theoretical studies are pivotal in elucidating the influence of the surrounding medium on the intrinsic properties of a molecule. For a conjugated system like 3-(Pyridin-4-yl)prop-2-enal (B3256174), the polarity of the solvent is anticipated to play a significant role in modulating its molecular geometry and, consequently, its chemical reactivity. While specific computational studies on the solvent effects for this compound are not extensively available in the current literature, general principles derived from theoretical investigations on analogous pyridine (B92270) derivatives and conjugated systems allow for a detailed projection of the expected outcomes. These studies are typically performed using methods such as Density Functional Theory (DFT) combined with a Polarizable Continuum Model (PCM) to simulate the solvent environment.

Influence on Molecular Geometry

The geometry of a molecule, defined by its bond lengths, bond angles, and dihedral angles, can be subtly altered by solute-solvent interactions. In molecules with rotatable bonds and conjugated systems, such as this compound, solvent polarity can influence the planarity of the structure.

In the gas phase or nonpolar solvents, the molecule is expected to adopt a largely planar conformation to maximize π-electron delocalization between the pyridine ring and the propenal side chain. However, in polar solvents, the interactions between the solvent's electric field and the molecule's dipole moment can lead to minor structural changes. While significant variations in bond lengths and angles are generally not expected, the dihedral angle between the pyridine ring and the propenal group may be more sensitive to the solvent environment. Increased solvent polarity could lead to slight twisting, which in turn could affect the electronic conjugation and, therefore, the molecule's properties.

Below is a hypothetical data table illustrating the potential changes in selected geometrical parameters of this compound in different solvents, as would be predicted by DFT calculations. The data is representative of typical variations observed in similar conjugated molecules.

Table 1: Hypothetical Solvent Effects on the Molecular Geometry of this compound Data is illustrative and based on general trends for analogous compounds.

ParameterGas PhaseToluene (ε = 2.38)Ethanol (ε = 24.55)
C=C Bond Length (Å)1.3451.3461.348
C-C Bond Length (Å)1.4501.4491.447
C=O Bond Length (Å)1.2101.2121.215
Pyridine-C Bond Angle (°)121.5121.6121.8
Dihedral Angle (Pyridine-Propenal) (°)0.51.53.0

Influence on Molecular Reactivity

The reactivity of a molecule is intrinsically linked to its electronic structure. Solvent effects can significantly alter this structure, thereby modifying the molecule's reactivity. Key descriptors of reactivity that are often analyzed in computational studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).

For this compound, an increase in solvent polarity is expected to have a pronounced effect on its electronic properties. The pyridine ring acts as an electron-withdrawing group, while the propenal moiety is part of a conjugated system. This arrangement can lead to intramolecular charge transfer (ICT) characteristics. Polar solvents tend to stabilize charge-separated states more effectively than nonpolar solvents. This stabilization can lead to a decrease in the energy of the LUMO and potentially a smaller change or slight increase in the energy of the HOMO.

The net result is a reduction in the HOMO-LUMO energy gap (ΔE). A smaller energy gap generally implies that less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and, in many cases, more chemically reactive. This increased reactivity could manifest as a higher susceptibility to nucleophilic or electrophilic attack, depending on the specific reaction. Theoretical studies on other pyridine derivatives have shown that increasing the dielectric constant of the solvent can enhance the molecule's reactivity. researchgate.net

The following interactive data table presents hypothetical values for key electronic properties of this compound in solvents of varying polarity, illustrating the expected trend of decreasing HOMO-LUMO gap with increasing solvent polarity.

Table 2: Hypothetical Solvent Effects on the Electronic Properties and Reactivity of this compound Data is illustrative and based on general trends for analogous compounds.

PropertyGas PhaseToluene (ε = 2.38)Ethanol (ε = 24.55)
HOMO Energy (eV)-6.85-6.88-6.95
LUMO Energy (eV)-2.50-2.60-2.80
HOMO-LUMO Gap (eV)4.354.284.15
Dipole Moment (Debye)3.503.904.80

Future Research Trajectories in 3 Pyridin 4 Yl Prop 2 Enal Chemistry

Development of Novel and Sustainable Synthetic Methodologies

Future research will likely focus on developing greener and more efficient methods for the synthesis of 3-(Pyridin-4-yl)prop-2-enal (B3256174) and its derivatives. nih.govrasayanjournal.co.inijarsct.co.innih.gov Traditional methods often rely on condensation reactions that can be energy-intensive and generate significant waste. ijpsonline.com The principles of green chemistry are increasingly being applied to the synthesis of pyridine-based compounds, emphasizing the use of environmentally benign solvents, catalysts, and energy sources. nih.govrasayanjournal.co.in

Key areas for development include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for the synthesis of various pyridine (B92270) derivatives. nih.gov Future work could optimize microwave-assisted protocols for the synthesis of this compound, potentially leading to faster and more energy-efficient processes.

Multicomponent Reactions (MCRs): MCRs offer a streamlined approach to complex molecule synthesis by combining three or more reactants in a single step. rasayanjournal.co.in Designing a multicomponent reaction for this compound could significantly enhance synthetic efficiency.

Green Catalysts: The exploration of reusable and non-toxic catalysts, such as zeolites or enzyme-based systems, presents a promising avenue for sustainable synthesis. semanticscholar.orgresearchgate.netacs.org Research into catalysts that can promote the key bond-forming reactions in the synthesis of this compound is a critical future direction.

Visible-Light Promoted Synthesis: The use of visible light as a renewable energy source for chemical transformations is a rapidly growing field. rsc.org Developing a photocatalytic route to this compound would be a significant step towards a more sustainable chemical industry.

Synthetic MethodologyPotential Advantages for this compound Synthesis
Microwave-Assisted SynthesisReduced reaction times, increased yields, energy efficiency. nih.gov
Multicomponent ReactionsIncreased atom economy, reduced waste, simplified purification. rasayanjournal.co.in
Green CatalysisUse of renewable and non-toxic catalysts, catalyst recyclability. semanticscholar.orgresearchgate.netacs.org
Visible-Light Promoted SynthesisUse of a renewable energy source, mild reaction conditions. rsc.org

Exploration of Unconventional Reaction Pathways and Regioselectivities

The chemical reactivity of this compound is largely dictated by the presence of the α,β-unsaturated carbonyl system and the pyridine ring. wikipedia.org As an α,β-unsaturated aldehyde, it is susceptible to both 1,2-addition to the carbonyl group and 1,4-conjugate addition to the β-carbon. pressbooks.pub The regioselectivity of these additions is influenced by the nature of the nucleophile and the reaction conditions. masterorganicchemistry.compsiberg.commasterorganicchemistry.com

Future research in this area should aim to:

Investigate Novel Cycloaddition Reactions: The dienophilic nature of the carbon-carbon double bond in this compound makes it a candidate for various cycloaddition reactions, such as Diels-Alder reactions. wikipedia.orgmasterorganicchemistry.com Exploring its reactivity with a diverse range of dienes could lead to the synthesis of novel polycyclic pyridine derivatives.

Control Regioselectivity: A deeper understanding of the factors governing the regioselectivity of nucleophilic additions is crucial for synthetic applications. masterorganicchemistry.compsiberg.comias.ac.in Future studies could employ a combination of experimental and computational methods to predict and control whether a reaction proceeds via 1,2- or 1,4-addition. rsc.orgacs.org

Explore Unconventional Activation Methods: The use of Lewis acids or Brønsted acids can activate the α,β-unsaturated carbonyl system, potentially leading to novel reaction pathways and altered selectivities. wikipedia.orgnih.gov Investigating the effect of different activating agents on the reactivity of this compound is a promising area of research.

Rational Design of Derivatives for Specific Chemical Transformations

The versatility of this compound as a Michael acceptor makes it an excellent scaffold for the rational design of derivatives with tailored reactivity. nih.govcore.ac.ukresearchgate.net By modifying the substituents on the pyridine ring or at the α- or β-positions of the enal moiety, it is possible to fine-tune the electronic properties and steric environment of the molecule, thereby influencing its reactivity in specific chemical transformations. acs.org

Future research should focus on:

Designing for Enhanced Electrophilicity: For applications where this compound acts as a Michael acceptor, derivatives with enhanced electrophilicity at the β-carbon could be designed. nih.govchemrxiv.org This could be achieved by introducing electron-withdrawing groups on the pyridine ring.

Developing Substrates for Asymmetric Catalysis: The design of this compound derivatives that can participate in asymmetric catalytic reactions is a key area for future research. This could involve the synthesis of substrates that can be activated by chiral organocatalysts or transition metal complexes.

Creating Building Blocks for Complex Molecule Synthesis: By strategically functionalizing the this compound core, a library of building blocks can be created for the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry.

Derivative Design StrategyTargeted Chemical Transformation
Introduction of electron-withdrawing groupsEnhanced Michael acceptor reactivity. nih.govchemrxiv.org
Incorporation of chiral auxiliariesAsymmetric conjugate additions.
Functionalization of the pyridine ringSynthesis of novel heterocyclic scaffolds.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better reaction control, and enhanced scalability. researchgate.netspringerprofessional.demtak.huegasmoniz.com.ptacs.org The application of flow chemistry to the synthesis of this compound and its derivatives is a promising future research direction.

Key areas for exploration include:

Developing Continuous Flow Synthesis: Designing a continuous flow process for the synthesis of this compound could enable its large-scale production in a safer and more efficient manner. mtak.hu

Automated Reaction Optimization: The integration of flow chemistry with automated systems for reaction optimization can rapidly identify the optimal conditions for a given transformation. This approach could be used to quickly screen different catalysts, solvents, and reaction temperatures for the synthesis of this compound derivatives.

Telescoped Synthesis: Flow chemistry allows for the "telescoping" of multiple reaction steps into a single continuous process, eliminating the need for isolation and purification of intermediates. mtak.huegasmoniz.com.pt A telescoped synthesis of complex molecules starting from this compound would represent a significant advancement in synthetic efficiency.

Advanced Spectroscopic Characterization of Reaction Intermediates

A detailed understanding of reaction mechanisms requires the characterization of transient intermediates. rsc.orgnih.gov Advanced spectroscopic techniques can provide valuable insights into the short-lived species that are formed during the reactions of this compound.

Future research in this area could involve:

In-situ NMR and IR Spectroscopy: These techniques can be used to monitor reactions in real-time and identify the structures of reaction intermediates. rsc.orgrsc.orgwiley.com Applying these methods to the reactions of this compound could provide direct evidence for the proposed reaction mechanisms.

Transient Absorption Spectroscopy: This technique is well-suited for studying the excited states of molecules and can be used to investigate the photochemical reactions of this compound and its derivatives. nih.govacs.orgunibo.itresearchgate.netprinceton.edu

Mass Spectrometry-Based Techniques: The use of mass spectrometry for the detection of reaction intermediates can provide information about their mass and fragmentation patterns, aiding in their identification. nih.gov

Spectroscopic TechniqueInformation Gained
In-situ NMR SpectroscopyStructural information of reaction intermediates in solution. rsc.orgwiley.comacs.org
In-situ IR SpectroscopyIdentification of functional groups in transient species. rsc.org
Transient Absorption SpectroscopyCharacterization of excited states and photochemical intermediates. nih.govacs.orgunibo.itresearchgate.netprinceton.edu
Mass SpectrometryMass and fragmentation patterns of intermediates. nih.gov

Multi-Scale Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. rsc.org Density Functional Theory (DFT) and other computational methods can be used to model the reactions of this compound at the molecular level, providing insights into reaction mechanisms, transition states, and selectivity. acs.orgacs.orgresearchgate.netrsc.orgnih.gov

Future research in this area should focus on:

Predicting Regioselectivity: Computational models can be developed to accurately predict the regioselectivity of nucleophilic additions to this compound under different reaction conditions. ias.ac.inrsc.org

Modeling Reaction Mechanisms: DFT calculations can be used to elucidate the detailed mechanisms of reactions involving this compound, including the identification of transition states and the calculation of activation energies. researchgate.netnih.gov

Designing Novel Catalysts: Computational methods can be employed to design new catalysts that are specifically tailored to promote desired transformations of this compound.

Multi-Scale Modeling: The combination of quantum mechanical calculations with classical molecular dynamics simulations can provide a more complete picture of chemical reactions in solution, taking into account the effects of the solvent and other environmental factors.

Q & A

Q. What are the established synthetic routes for 3-(Pyridin-4-yl)prop-2-enal, and what analytical techniques are critical for confirming its structural integrity?

  • Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between pyridine-4-carbaldehyde and acetaldehyde derivatives under basic or acidic catalysis. For example, analogous methods for structurally similar α,β-unsaturated aldehydes (e.g., sinapaldehyde) use Knoevenagel condensation with piperidine as a catalyst . Critical characterization techniques include:
  • NMR Spectroscopy : To confirm the (E)-configuration via coupling constants (J ≈ 12–16 Hz for trans-alkene protons).
  • X-ray Crystallography : Resolves stereochemistry and supramolecular interactions (e.g., π-stacking in pyridine derivatives) .
  • FTIR : Identifies carbonyl (C=O) stretching vibrations (~1680 cm⁻¹) and conjugated alkene bonds .
    Refinement software like SHELXL ensures accurate structural validation .

Q. How can researchers characterize the stereochemistry and purity of this compound?

  • Methodological Answer :
  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose-based columns) and UV detection at 254 nm.
  • Polarimetry : Measures optical rotation to confirm enantiomeric excess.
  • Single-Crystal X-ray Diffraction : Resolves absolute configuration and detects crystallographic disorders, which are common in flexible α,β-unsaturated systems .
    Purity is validated via HPLC (>95% area) and melting point consistency .

Advanced Research Questions

Q. What challenges arise in the crystallographic refinement of this compound, and how can SHELXL address them?

  • Methodological Answer : Challenges include:
  • Disordered Solvent Molecules : Use SQUEEZE in PLATON to model electron density .
  • Twinning : SHELXL’s TWIN and BASF commands refine twinned data, common in low-symmetry space groups .
  • Thermal Motion : Anisotropic displacement parameters (ADPs) refine flexible aldehyde groups.
    Example: In (E)-3-(pyridin-4-yl)acrylic acid, SHELXL achieved R1 < 0.05 despite hydrogen-bonding disorder .

Q. How do substituent variations on the pyridine ring influence the compound’s reactivity and supramolecular interactions?

  • Methodological Answer : Substituents alter electronic effects and intermolecular interactions:
Substituent PositionElectronic EffectSupramolecular InteractionBiological Activity Trend
4-Pyridine (parent)Electron-withdrawingπ-Stacking, C-H⋯O hydrogen bondsBaseline reactivity
3-HydroxyIncreased polarityO-H⋯N hydrogen bondingEnhanced enzyme inhibition
2-ChloroSteric hindranceHalogen bondingReduced binding affinity
Computational studies (DFT) predict charge distribution, while crystallography validates interaction motifs .

Q. How can researchers resolve contradictions in reported spectroscopic data for similar α,β-unsaturated aldehydes?

  • Methodological Answer : Contradictions often arise from:
  • Solvent Effects : NMR chemical shifts vary with deuterated solvents (e.g., DMSO vs. CDCl3).
  • Tautomerism : Keto-enol equilibria in protic solvents distort UV-Vis and IR spectra.
  • Crystal Packing : X-ray data may conflict with solution-phase NMR due to solid-state interactions .
    Resolution Strategy :
  • Cross-validate data using multiple techniques (e.g., compare solid-state IR with solution NMR).
  • Use dynamic NMR (DNMR) to study tautomerization kinetics in solution .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(Pyridin-4-yl)prop-2-enal
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.